2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
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Overview
Description
2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[221]heptanyl)phenol is an organic compound with the molecular formula C18H26O2 It is a phenolic compound characterized by the presence of an ethoxy group and a bornyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol typically involves the reaction of 2-ethoxyphenol with a bornyl halide under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the ethoxy group is introduced to the phenol ring, followed by the attachment of the bornyl group through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy and bornyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and strong bases are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Similar in structure but lacks the bornyl group.
4-Ethoxyphenol: Similar but with the ethoxy group in a different position.
2-Bornylphenol: Contains the bornyl group but lacks the ethoxy group.
Uniqueness
2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol is unique due to the presence of both the ethoxy and bornyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111033-95-5 |
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Molecular Formula |
C18H26O2 |
Molecular Weight |
274.404 |
IUPAC Name |
2-ethoxy-4-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C18H26O2/c1-5-20-16-10-12(6-7-15(16)19)14-11-13-8-9-18(14,4)17(13,2)3/h6-7,10,13-14,19H,5,8-9,11H2,1-4H3 |
InChI Key |
LFUHRVYLBMUOSQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2CC3CCC2(C3(C)C)C)O |
Synonyms |
2-Ethoxy-4-(2-bornyl)phenol |
Origin of Product |
United States |
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